

Introduction: The Unique Role of 1,11-Diaminoundecane in Polymer Science

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Compound of Interest

Compound Name: **1,11-Diaminoundecane**

Cat. No.: **B1582458**

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1,11-Diaminoundecane (DAU) is a linear aliphatic diamine characterized by a long, flexible eleven-carbon chain separating two primary amine functional groups.^{[1][2]} This distinct molecular architecture—combining the high reactivity of primary amines with the flexibility and hydrophobicity of a long alkane chain—makes it a uniquely valuable cross-linking agent in the synthesis and modification of polymers.^[3] Unlike shorter-chain diamines which create tight, rigid cross-links, or aromatic diamines which introduce stiffness, **1,11-diaminoundecane** provides significant spatial separation and rotational freedom between polymer chains. This can be strategically exploited to tailor material properties such as flexibility, thermal stability, and swelling behavior, making it a molecule of significant interest in advanced materials, polymer chemistry, and increasingly, in the sophisticated design of drug delivery systems.^{[4][5]}

This technical guide serves as a comprehensive resource for utilizing **1,11-diaminoundecane** as a cross-linking agent. It provides an in-depth look at its chemical properties, reaction mechanisms, and detailed protocols for its application, with a focus on the causality behind experimental choices to empower researchers to adapt and innovate.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its effective and safe application.

Table 1: Physicochemical Properties of **1,11-Diaminoundecane**

Property	Value	Source(s)
CAS Number	822-08-2	[1] [2]
Molecular Formula	C ₁₁ H ₂₆ N ₂	[1] [6]
Molecular Weight	186.34 g/mol	[2]
Appearance	White to light yellow solid	[7]
Melting Point	62-63 °C	[8]
Boiling Point	140 °C at 12 mmHg	[7]

| Synonyms | Undecamethylenediamine, Undecane-1,11-diamine [|\[1\]](#)[\[6\]](#)[\[9\]](#) |

Safety Considerations: **1,11-Diaminoundecane** is classified as a substance that causes skin and serious eye irritation.[\[10\]](#) Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[\[10\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[7\]](#) It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[\[8\]](#)

Core Mechanism of Action: Nucleophilic Reactivity

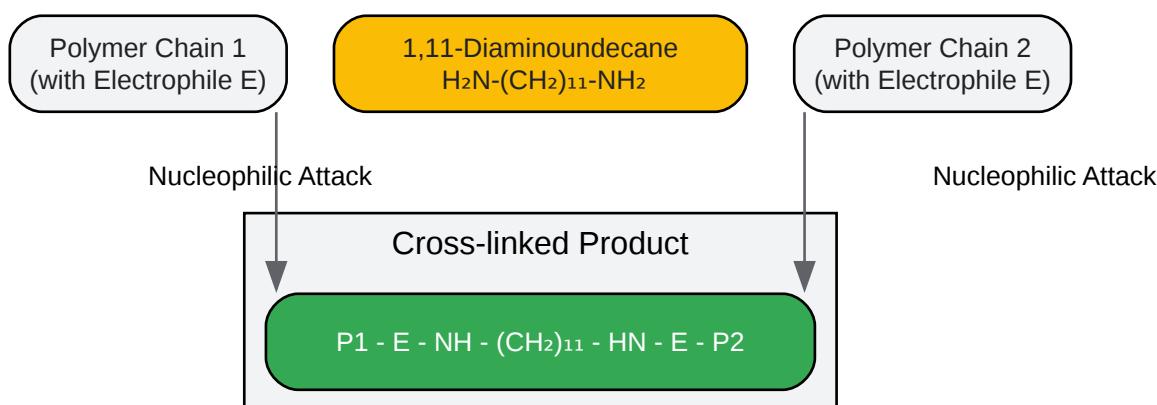
The utility of **1,11-diaminoundecane** as a cross-linker stems from the nucleophilic character of its two primary amine (-NH₂) groups. These groups readily react with a variety of electrophilic functional groups present on polymer backbones or monomer precursors. This reaction forms stable covalent bonds, effectively "stitching" polymer chains together to create a three-dimensional network.[\[3\]](#)

Key reaction partners for the amine groups of **1,11-diaminoundecane** include:

- Epoxides: The amine attacks the carbon atom of the epoxide ring, leading to a ring-opening reaction and the formation of a β-hydroxyamine linkage. This is a common curing mechanism for epoxy resins.[\[11\]](#)
- Carboxylic Acids & Derivatives (Acid Chlorides, Esters): The reaction with carboxylic acids or their more reactive derivatives forms a stable amide bond (-CO-NH-). This is the fundamental reaction in the synthesis of polyamides (Nylons).[\[12\]](#)[\[13\]](#)

- Isocyanates: Amines react rapidly with isocyanates to form urea linkages, a key reaction in the production of polyureas.
- Acetoacetoxy Groups: The amine can react with acetoacetoxy-functionalized polymers to form enamine cross-links, a reaction that can occur under ambient conditions.[\[14\]](#)

The choice of reaction partner and conditions allows for precise control over the cross-linking density and the final properties of the material.



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Caption: General mechanism of **1,11-diaminoundecane** cross-linking polymer chains.

Application Note 1: Synthesis of High-Performance Polyamides

The reaction between a diamine and a dicarboxylic acid is a classic polycondensation route to produce polyamides. Using **1,11-diaminoundecane** allows for the synthesis of specialty polyamides where the long, flexible undecane unit imparts unique properties. For example, reacting **1,11-diaminoundecane** with an 11-carbon dicarboxylic acid (undecanedioic acid) would produce Polyamide 11,11 (PA 11,11).

Causality Behind Component Selection:

- **1,11-Diaminoundecane:** The "11" designation provides a long, flexible, and relatively hydrophobic segment between amide groups. This disrupts the hydrogen bonding density

found in nylons like PA 6,6, which can lead to a lower melting point, increased flexibility, and improved processability.

- **Dicarboxylic Acid:** The length of the dicarboxylic acid chain also influences the final properties. Using a long-chain diacid further increases flexibility.
- **Melt Polycondensation:** This method avoids the use of solvents and is common in industrial polyamide production.[\[15\]](#) It relies on high temperatures to drive the reaction forward and remove water as a byproduct.[\[12\]](#)

Protocol 1: Synthesis of Polyamide 11,11 via Melt Polycondensation

Materials:

- **1,11-Diaminoundecane (DAU)**
- Undecanedioic acid (UDA)
- Catalyst: Ruthenium PNN pincer complex (optional, for alternative catalytic methods)[\[12\]](#) or no catalyst for traditional melt condensation.
- High-temperature reaction vessel with mechanical stirring and a nitrogen inlet/outlet.
- Vacuum source.

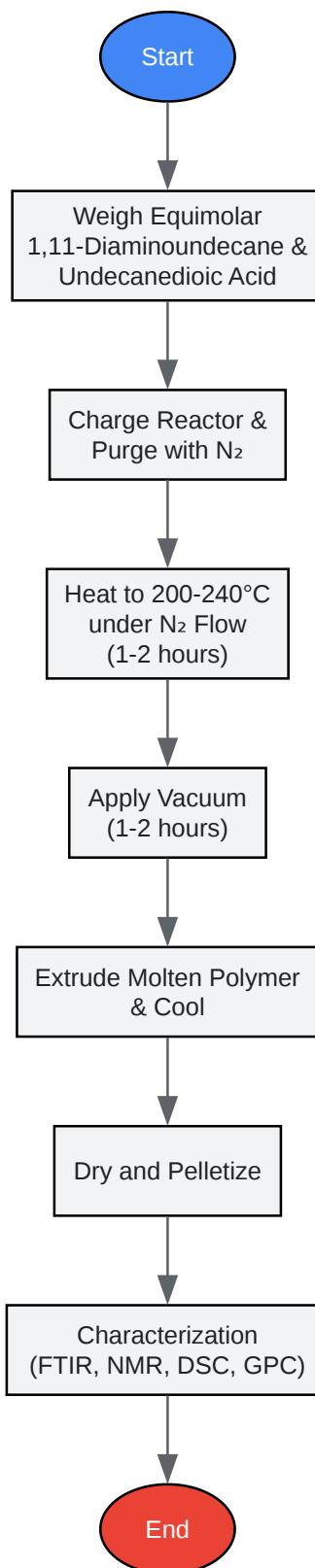
Procedure:

- **Stoichiometry:** Accurately weigh equimolar amounts of **1,11-diaminoundecane** and undecanedioic acid. A precise 1:1 molar ratio is critical for achieving high molecular weight.
- **Charging the Reactor:** Add the two monomers to the reaction vessel.
- **Inert Atmosphere:** Purge the vessel with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a slow, continuous nitrogen flow.

- Heating and Melting: Begin heating the mixture with gentle stirring. The monomers will melt and form a homogeneous liquid. For DAU/UDA, this will be above their respective melting points.
- Polycondensation: Increase the temperature to 200-240°C. The amidation reaction will begin, releasing water as a byproduct which is carried away by the nitrogen stream. This stage is typically held for 1-2 hours.
- Vacuum Stage: To drive the polymerization to completion and achieve high molecular weight, apply a vacuum to the system. This effectively removes the last traces of water, shifting the reaction equilibrium towards the polymer product. Continue heating under vacuum for another 1-2 hours. The viscosity of the melt will increase significantly, indicating polymer formation.
- Extrusion and Cooling: Once the desired viscosity is reached, extrude the molten polymer from the reactor into a strand and cool it rapidly in a water bath.
- Pelletizing: Dry the polymer strand and cut it into pellets for storage and further analysis.

Validation:

- Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[\[12\]](#)
- Chemical Structure: Confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic amide bond peaks and Nuclear Magnetic Resonance (NMR) for detailed structural analysis.
- Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (T_m) and glass transition temperature (T_g), and Thermogravimetric Analysis (TGA) to assess thermal stability.[\[16\]](#)

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Caption: Workflow for the synthesis of Polyamide 11,11.

Application Note 2: Modifying Graphene Oxide Membranes

Graphene oxide (GO) sheets possess oxygen-containing functional groups (epoxides, hydroxyls, carboxyls) that make them reactive towards the amine groups of **1,11-Diaminoundecane**.^{[17][18]} Cross-linking GO nanosheets with a diamine creates a "graphene oxide framework" (GOF) membrane.

Causality Behind Component Selection:

- Graphene Oxide (GO): Provides a 2D nanosheet platform with reactive functional groups.
- **1,11-Diaminoundecane**: Acts as a flexible "pillar" between GO sheets. The long alkyl chain can precisely control the interlayer spacing (d-spacing) of the membrane, which is critical for filtration and separation applications.^{[17][18]} The covalent cross-links also prevent the GO sheets from swelling excessively or disintegrating in aqueous environments.^[19]

Protocol 2: Preparation of a 1,11-Diaminoundecane Cross-linked GO Membrane

Materials:

- Graphene oxide (GO) aqueous dispersion (e.g., 4 mg/mL).
- **1,11-Diaminoundecane** (DAU).
- Deionized (DI) water.
- A porous support membrane (e.g., mixed cellulose ester, MCE).
- Vacuum filtration apparatus.

Procedure:

- Preparation of Cross-linker Solution: Prepare a dilute aqueous solution of DAU (e.g., 0.05 M). Gentle heating may be required to fully dissolve the solid.

- Cross-linking Reaction:
 - Dilute the GO dispersion to the desired concentration (e.g., 400 mg/L) in a flask.
 - Add the DAU solution to the GO dispersion. The ratio of DAU to GO will determine the cross-linking density and must be optimized for the specific application.
 - Stir the mixture continuously at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours) to facilitate the reaction between the amine groups and the functional groups on the GO sheets.[17]
- Membrane Fabrication:
 - Place the porous support membrane onto the vacuum filtration unit.
 - Pour a defined volume of the cross-linked GO-DAU dispersion into the filtration funnel.
 - Apply a vacuum to slowly draw the solvent through the support, depositing a uniform film of the cross-linked GO on the surface.[17]
- Post-Treatment:
 - Carefully remove the resulting composite membrane from the apparatus.
 - To remove any unreacted DAU or physically adsorbed molecules, immerse the membrane in DI water for an extended period (e.g., 12 hours).[17]
 - Dry the membrane under controlled conditions (e.g., in a desiccator or a low-temperature oven).

Validation:

- Successful Cross-linking: Confirmed by FTIR and X-ray Photoelectron Spectroscopy (XPS), which will show the appearance of C-N bonds and a decrease in oxygen-containing functional groups.[18]
- Interlayer Spacing: Measured using X-ray Diffraction (XRD). The d-spacing of the GO-DAU membrane will be different from that of the original GO.[19]

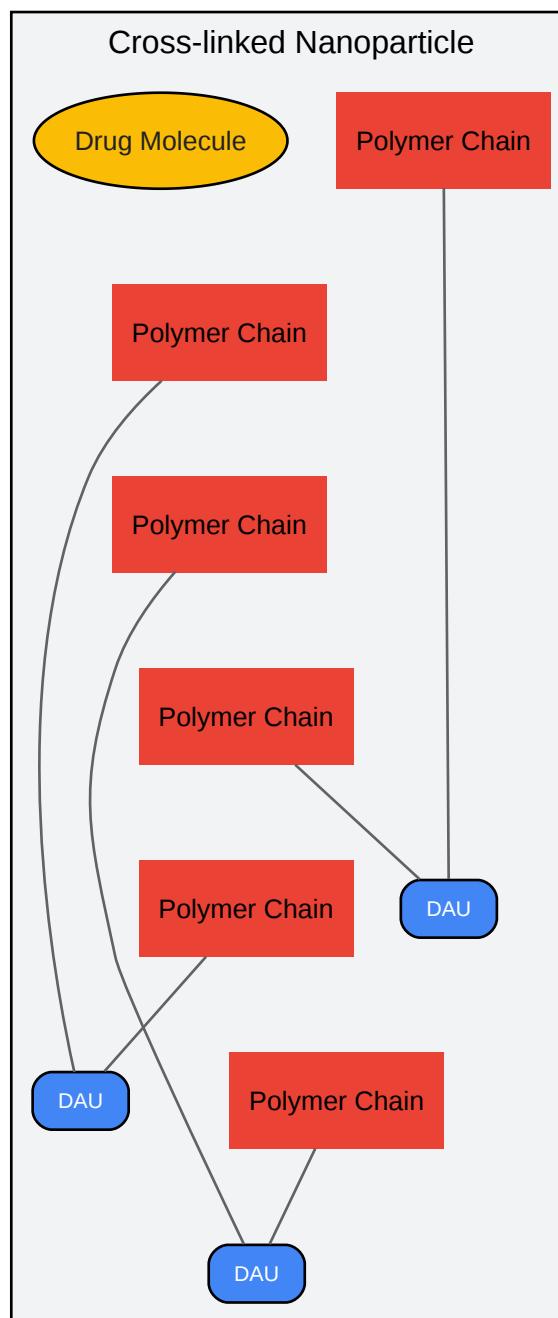
- Morphology: Visualized using Scanning Electron Microscopy (SEM) to observe the surface and cross-section of the membrane.[18]

Application Note 3: Design of Cross-linked Nanoparticles for Drug Delivery

In drug development, cross-linked nanoparticles (e.g., nanogels, polymeric micelles) are used as carriers for controlled drug release.[5][20] **1,11-Diaminoundecane** can be used to cross-link polymers that form the nanoparticle, thereby creating a stable structure that encapsulates a therapeutic agent. The release of the drug can then be controlled by diffusion through the polymer matrix or by the degradation of the matrix over time.[21]

Causality Behind the Design:

- Functional Polymer: A biocompatible polymer containing electrophilic groups (e.g., poly(glycidyl methacrylate) or a copolymer with acetoacetoxyethyl methacrylate) is chosen as the nanoparticle scaffold.
- **1,11-Diaminoundecane**: The diamine cross-links the polymer chains after they have self-assembled into a nanoparticle structure (e.g., a micelle). The length of the DAU cross-linker influences the mesh size of the resulting nanogel network, which in turn affects the drug release rate.
- Self-Assembly: Amphiphilic block copolymers can self-assemble in an aqueous solution to form micelles, encapsulating a hydrophobic drug in their core. The subsequent cross-linking of the shell stabilizes this structure.



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Caption: Conceptual model of a drug encapsulated in a DAU-cross-linked polymer matrix.

Protocol 3: Synthesis of DAU-Cross-linked Nanoparticles

This protocol is a representative workflow for cross-linking self-assembled polymer micelles.

Materials:

- Amphiphilic block copolymer with reactive side chains (e.g., Poly(ethylene glycol)-block-poly(glycidyl methacrylate)).
- Hydrophobic drug molecule.
- **1,11-Diaminoundecane** (DAU).
- Dialysis membrane (with appropriate molecular weight cut-off).
- Solvent system (e.g., Dimethylformamide (DMF) and water).

Procedure:

- Micelle Formation & Drug Loading:
 - Dissolve the block copolymer and the hydrophobic drug in a water-miscible organic solvent like DMF.
 - Add this solution dropwise into a vigorously stirring aqueous buffer. The hydrophobic block will collapse, forming the core of the micelle and entrapping the drug, while the hydrophilic block (e.g., PEG) forms the outer corona.
- Shell Cross-linking:
 - Prepare a dilute aqueous solution of **1,11-diaminoundecane**.
 - Add the DAU solution to the micelle solution. The amount of DAU should be calculated based on the molar ratio of reactive groups (e.g., epoxides) in the polymer shell.
 - Allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours to ensure complete cross-linking of the micelle shell.
- Purification:
 - Transfer the solution of cross-linked nanoparticles into a dialysis bag.

- Dialyze against a large volume of DI water for 48 hours, with frequent water changes, to remove the organic solvent, unreacted DAU, and any non-encapsulated drug.
- Characterization:
 - Lyophilize a sample of the purified nanoparticle solution for storage and analysis.

Validation:

- Size and Morphology: Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). Transmission Electron Microscopy (TEM) to visualize the size, shape, and structure.
- Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is determined by lysing the nanoparticles with a suitable solvent and quantifying the drug content using UV-Vis Spectroscopy or HPLC.
- In Vitro Drug Release: The nanoparticle solution is placed in a dialysis bag against a release buffer (e.g., PBS at pH 7.4). Aliquots of the buffer are taken at various time points and the drug concentration is measured to generate a release profile.

Conclusion and Future Outlook

1,11-Diaminoundecane is more than a simple linker; it is a strategic tool for molecular engineering. Its long, flexible aliphatic chain offers a distinct advantage over other diamines, enabling the design of materials with tailored flexibility, thermal characteristics, and interlayer spacing. The protocols and principles outlined in this guide provide a robust framework for researchers in polymer science and drug delivery to harness the unique properties of this versatile cross-linking agent. Future applications may see its use in creating advanced hydrogels, self-healing materials, and sophisticated, stimulus-responsive drug delivery systems, further cementing its role in the development of next-generation materials.

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